3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide
Description
The compound 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- A pyrazolo[1,5-a]pyrazine scaffold with a 4-oxo group at position 2.
- A 4-isopropylphenyl substituent at position 2, contributing steric bulk and hydrophobic interactions.
- A propanamide side chain at position 5, terminating in an N-[4-(trifluoromethyl)benzyl] group. The trifluoromethyl moiety enhances lipophilicity and metabolic stability, while the benzyl group facilitates π-π stacking interactions.
This compound’s design aligns with medicinal chemistry strategies for optimizing target binding and pharmacokinetic properties.
Properties
Molecular Formula |
C26H25F3N4O2 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C26H25F3N4O2/c1-17(2)19-5-7-20(8-6-19)22-15-23-25(35)32(13-14-33(23)31-22)12-11-24(34)30-16-18-3-9-21(10-4-18)26(27,28)29/h3-10,13-15,17H,11-12,16H2,1-2H3,(H,30,34) |
InChI Key |
QEXHWILIAMQDGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into three key fragments:
- Pyrazolo[1,5-a]pyrazine core with a 4-oxo substituent.
- 4-(Propan-2-yl)phenyl group at position 2.
- N-[4-(Trifluoromethyl)benzyl]propanamide side chain at position 3.
Retrosynthetic disconnections suggest the pyrazolo[1,5-a]pyrazine ring can be assembled via cyclization of pyrazole intermediates, followed by sequential functionalization.
Stepwise Synthesis
Synthesis of Pyrazolo[1,5-a]Pyrazine Core
Alkylation and Formylation of Pyrazole Precursors
Commercially available pyrazoles are alkylated at N-1 using 2,2-dialkoxyethyl bromides under basic conditions (K₂CO₃, DMF, 80°C), followed by Vilsmeier-Haack formylation to introduce the aldehyde group at position 5.
Example Protocol
- Reagents : Pyrazole (1 eq), 2-bromoethyl ether (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 12 h.
- Yield : 78–85%.
Cyclization to Pyrazolo[1,5-a]Pyrazine
The aldehyde intermediate undergoes acid-catalyzed cyclization (HCl, EtOH, reflux) to form the pyrazolo[1,5-a]pyrazine ring. Deprotection of the alkoxy group occurs concurrently, yielding the 4-oxo derivative.
Optimization Data
| Condition | Solvent | Temperature | Yield (%) | |
|---|---|---|---|---|
| HCl (2 M) | EtOH | Reflux | 82 | |
| H₂SO₄ (conc.) | Toluene | 110°C | 68 |
Introduction of 4-(Propan-2-yl)Phenyl Group
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between the pyrazolo[1,5-a]pyrazine bromide and 4-isopropylphenylboronic acid installs the aryl group at position 2.
Representative Conditions
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : Na₂CO₃ (2 eq).
- Solvent : DME/H₂O (4:1), 90°C, 6 h.
- Yield : 89%.
Installation of Propanamide Side Chain
Michael Addition and Amide Coupling
- Michael Addition : The 3-position of the pyrazolo[1,5-a]pyrazine reacts with acryloyl chloride in THF at 0°C to form a ketone intermediate.
- Reductive Amination : The ketone is converted to an amine using NaBH₃CN and ammonium acetate, followed by coupling with 4-(trifluoromethyl)benzyl chloride via EDCl/HOBt-mediated amidation.
Critical Parameters
- Coupling Agent : EDCl (1.5 eq), HOBt (1.2 eq).
- Solvent : DCM, rt, 24 h.
- Yield : 74%.
Optimization Strategies
Solvent and Temperature Effects on Cyclization
Microwave-assisted synthesis significantly improves cyclization efficiency. For example, using acetonitrile at 170°C under microwave irradiation reduces reaction time from 12 h to 25 min while increasing yield to 79%.
Comparative Data
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | |
|---|---|---|---|---|---|
| 1 | EtOH | 180 | 25 | 27 | |
| 4 | MeCN | 180 | 25 | 75 | |
| 5 | MeCN | 170 | 25 | 79 |
Analytical Validation
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties can be evaluated to determine its efficacy and safety in treating various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Core Heterocycle Differences
- Pyrazolo[1,5-a]pyrazine (target) vs. Pyrazolo[1,5-a]pyrimidine (): The pyrazine core (two nitrogen atoms) offers distinct electronic properties compared to pyrimidine (three nitrogens). Pyrazolo[1,5-a]pyrimidines (e.g., ) are established antimetabolites, suggesting the target compound may share similar mechanisms .
Substituent Effects
Physicochemical Properties
- The target compound’s logP ~4.2 suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the isoindoline-containing analogue () has lower logP (~2.8), favoring aqueous solubility but limiting blood-brain barrier penetration .
Research Findings and Implications
- Noncovalent Interactions: The trifluoromethyl group engages in hydrophobic interactions, while the 4-oxo moiety may form hydrogen bonds with target proteins . This contrasts with halogenated analogues (), where chlorine/fluorine atoms participate in halogen bonding .
- Electron Localization : Topological analysis (e.g., electron localization function, ELF) reveals that the pyrazine core’s electron density distribution differs from pyrimidine derivatives, impacting charge-transfer interactions .
- Further in vitro assays are recommended.
Biological Activity
3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine class. Its molecular formula is C26H25F3N4O2, and it has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Structural Characteristics
The compound features a unique structure that includes:
- Pyrazolo[1,5-a]pyrazine core : This heterocyclic framework is known for its diverse biological activities.
- Functional groups : The presence of a trifluoromethylbenzyl group and a propanamide moiety enhances its pharmacological profile.
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities:
1. Anticancer Activity
Pyrazole derivatives, including the compound , have shown significant anticancer properties. For instance:
- Mechanisms of Action : These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle proteins and apoptosis-related genes .
- Case Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including colon cancer (CaCO-2) and breast cancer cells .
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole compounds is well-documented:
- Inflammation Pathways : These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses .
- Research Findings : Studies have shown that specific pyrazole derivatives reduce inflammation markers in animal models of arthritis .
3. Antimicrobial and Antiviral Activity
The compound also displays antimicrobial properties:
- Broad Spectrum : Pyrazole derivatives have been reported to exhibit activity against various bacterial strains and viruses .
- Specific Findings : Some studies have highlighted their effectiveness against β-coronaviruses, suggesting potential applications in antiviral drug development .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits growth | , |
| Anti-inflammatory | Inhibits COX-2; reduces cytokines | , |
| Antimicrobial | Effective against bacteria/viruses | , |
Case Studies
-
Cytotoxicity Against Cancer Cells
- A study evaluated the cytotoxic effects of various pyrazole derivatives on CaCO-2 cells. Results indicated that certain compounds led to a significant decrease in cell viability, suggesting their potential as anticancer agents.
-
Anti-inflammatory Effects in Animal Models
- In a model of induced arthritis, treatment with pyrazole derivatives resulted in reduced swelling and pain scores compared to control groups, indicating their effectiveness in managing inflammation.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for improved yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) approaches to identify critical variables. Flow chemistry techniques may enhance reproducibility and scalability by ensuring precise control over reaction parameters . Monitor intermediates via HPLC or LC-MS (as in ) to detect side products early.
Q. What spectroscopic techniques are most reliable for characterizing its structure?
- Methodological Answer : Combine /-NMR to confirm proton/carbon environments, especially for trifluoromethyl and pyrazolo-pyrazine moieties. Single-crystal X-ray diffraction (as in and ) provides definitive stereochemical assignments. IR spectroscopy can validate functional groups like amide C=O stretches (~1650–1700 cm) .
Q. How can its stability under varying pH and temperature conditions be assessed?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Monitor degradation products via HPLC-MS under stressed conditions (e.g., 40°C/75% RH). Reference protocols from pharmacopeial standards (e.g., ) for validation.
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) given the pyrazolo-pyrazine core’s role in purine analog activity (). Cell viability assays (MTT/XTT) in cancer lines may reveal antiproliferative effects. Fluorinated benzyl groups ( ) suggest potential CNS permeability for neuropharmacological studies.
Advanced Research Questions
Q. How can computational modeling predict its binding affinity to target proteins?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina, parameterizing the trifluoromethyl group’s electrostatic contributions. Complement with Multiwfn wavefunction analysis ( ) to map electrostatic potential surfaces and identify key interaction regions (e.g., hydrogen bonding with amide groups).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
